
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its potential applications in the field of medicine and pharmacology have been explored.
科学的研究の応用
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
The exact mechanism of action of N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and pathways involved in cell proliferation, differentiation, and apoptosis. It has also been shown to modulate various neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to modulate various neurotransmitter systems, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
実験室実験の利点と制限
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily monitored and controlled using various techniques. It also exhibits potent pharmacological effects, which make it a useful tool for studying various biological processes. However, this compound also has some limitations. It may exhibit toxicity at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
合成法
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the reaction of 4-bromobenzyl bromide with 3-phenoxypyrazin-2-amine in the presence of a base, followed by the reaction with piperidine-4-carboxylic acid. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
methyl 3-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-18-14-19(2)16-21(15-18)33-26(34)22-9-8-20(27(35)36-3)17-24(22)30-28(33)32-12-10-31(11-13-32)25-7-5-4-6-23(25)29/h4-9,14-17H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMXOYQKPBLCLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


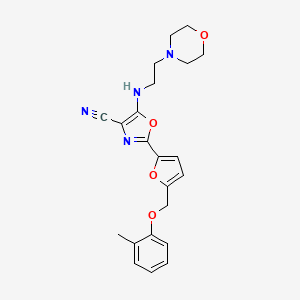

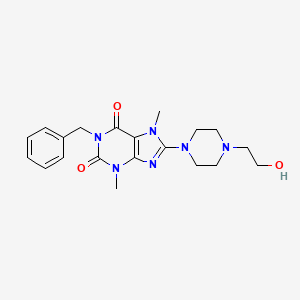
![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2358895.png)
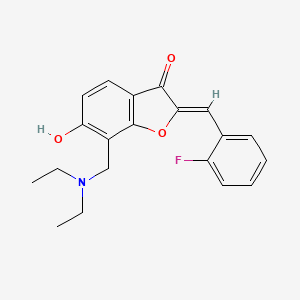
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
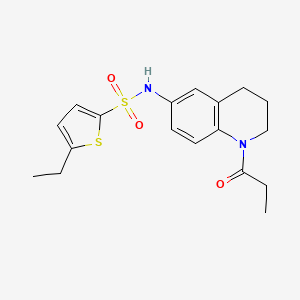
![1-(2-(2-fluorophenoxy)acetyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2358904.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
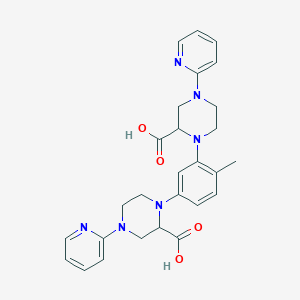
![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
